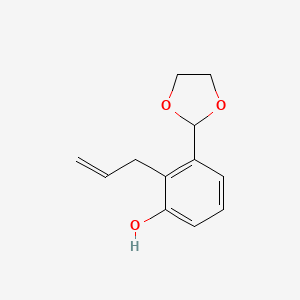
2-Allyl-3-(1,3-dioxolan-2-yl)phenol
Descripción general
Descripción
2-Allyl-3-(1,3-dioxolan-2-yl)phenol is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Allyl-3-(1,3-dioxolan-2-yl)phenol is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties. The compound's structure suggests various interactions that may lead to significant biological effects.
Chemical Structure
The compound this compound features a phenolic ring substituted with an allyl group and a dioxolane moiety. This unique structure is hypothesized to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with a similar structural framework exhibit notable antimicrobial properties. Specifically, derivatives of phenolic compounds containing dioxolane rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Bacterial Activity | Fungal Activity |
|---|---|---|
| This compound | Moderate against S. aureus | Effective against C. albicans |
| 2-{(4R)-4[(benzyloxy)methyl]-1,3-dioxolan-2-yl}phenol | Strong against S. epidermidis | Moderate against C. albicans |
| Diisopropyl-(4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | Effective against multiple strains | Effective against multiple strains |
Anticancer Properties
Studies have highlighted the potential anticancer activity of compounds containing dioxolane structures. For instance, certain derivatives have demonstrated the ability to overcome multidrug resistance in cancer cells, which is a significant hurdle in effective cancer treatment .
Case Study: Cytotoxicity Testing
In a cytotoxicity assay involving various cell lines (HEK293, SH-SY5Y, MCF-7, and A549), it was found that this compound exhibited moderate cytotoxic effects with an IC50 value less than 100 μM against these cell lines . This suggests potential for further development as an anticancer agent.
Other Biological Activities
Beyond antimicrobial and anticancer properties, compounds similar to this compound have been noted for additional biological activities:
- Antioxidant Activity : Compounds with dioxolane structures often exhibit antioxidant properties that can protect cells from oxidative stress.
- Anticoagulant Effects : Some derivatives have shown promise in anticoagulant applications, potentially aiding in the prevention of thrombotic events .
- Anticonvulsant Effects : Certain related compounds have demonstrated anticonvulsant activity in experimental models .
Propiedades
IUPAC Name |
3-(1,3-dioxolan-2-yl)-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-4-9-10(5-3-6-11(9)13)12-14-7-8-15-12/h2-3,5-6,12-13H,1,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDKQBXTFQPLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC=C1O)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















